

# Spectroscopic Profile of 2-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)quinolin-4-amine**. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound, which holds potential in medicinal chemistry and drug development.<sup>[1][2]</sup> The data is compiled from available scientific literature and supplemented with predicted values based on structurally analogous compounds where direct data is not available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the characteristic chemical shifts ( $\delta$ ) in parts per million (ppm) for the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  nuclei of **2-(Trifluoromethyl)quinolin-4-amine**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.30 - 8.10	d	H-5
7.85 - 7.70	d	H-8
7.65 - 7.50	t	H-7
7.40 - 7.25	t	H-6
6.50 - 6.30	s	H-3
5.50 - 5.00	br s	-NH <sub>2</sub>

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The amino protons (-NH<sub>2</sub>) typically appear as a broad singlet which can exchange with D<sub>2</sub>O.[3]

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted Chemical Shift ( $\delta$ ) ppm	Key Feature	Assignment
~152	C-4	C-2
~149	C-8a	
~147 (q, $J \approx 35$ Hz)	Quartet	
~130	C-7	
~128	C-5	-CF <sub>3</sub>
~124	C-6	
~123 (q, $J \approx 274$ Hz)	Quartet	
~121	C-4a	
~119	C-8	
~98	C-3	

Note: The carbon atom of the trifluoromethyl group (-CF<sub>3</sub>) and the C-2 carbon will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.[\[4\]](#)

## Table 3: <sup>19</sup>F NMR Spectroscopic Data

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
-60 to -70	s	-CF <sub>3</sub>

Note: The <sup>19</sup>F NMR chemical shift is referenced against CFCl<sub>3</sub>. The signal for the -CF<sub>3</sub> group is expected to be a sharp singlet in the absence of other fluorine nuclei.[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within the molecule based on their vibrational frequencies.

**Table 4: Characteristic IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Assignment
3480 - 3300	Medium, Sharp	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	Medium to Weak	C-H Stretch	Aromatic
1650 - 1580	Strong	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1620 - 1450	Medium to Strong	C=C and C=N Stretch	Quinoline Ring
1350 - 1150	Very Strong	C-F Stretch	Trifluoromethyl (-CF <sub>3</sub> )
1340 - 1250	Strong	C-N Stretch	Aromatic Amine

Note: The IR spectrum is characterized by the distinct N-H stretching bands of the primary amine and the very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.<sup>[6][7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

**Table 5: Predicted Mass Spectrometry Fragmentation**

m/z (mass-to-charge ratio)	Interpretation
212	Molecular Ion [M] <sup>+</sup>
193	[M - F] <sup>+</sup>
185	[M - HCN] <sup>+</sup>
143	[M - CF <sub>3</sub> ] <sup>+</sup>

Note: The fragmentation pattern of quinoline derivatives often involves the loss of neutral molecules such as HCN. The loss of a fluorine atom or the entire trifluoromethyl group are also

expected fragmentation pathways.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

Standardized protocols are critical for reproducible and accurate data acquisition.

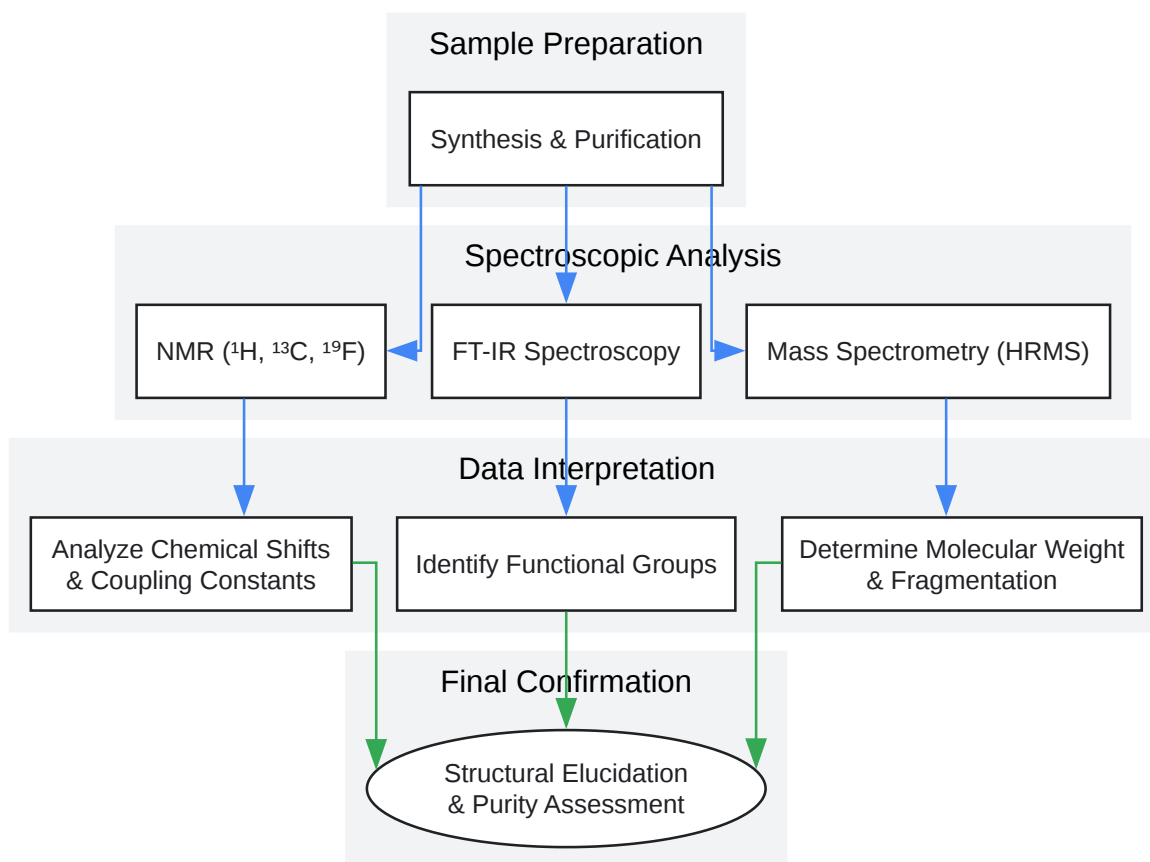
## General Methodologies

- **NMR Spectroscopy:** Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard.[\[10\]](#)
- **IR Spectroscopy:** Spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) can be acquired using an ESI (Electrospray Ionization) or EI (Electron Ionization) source coupled with a TOF (Time-of-Flight) or Orbitrap mass analyzer.[\[12\]](#)

## Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

## Workflow for Spectroscopic Characterization



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Caption: A logical workflow for the spectroscopic characterization of chemical compounds.

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